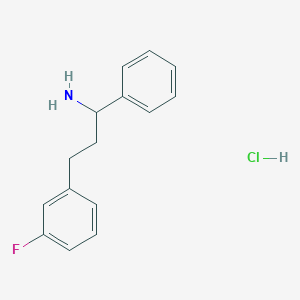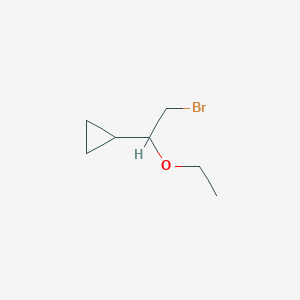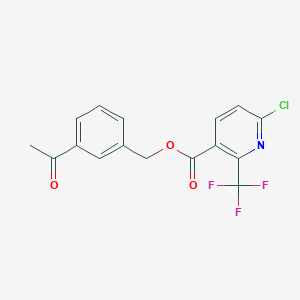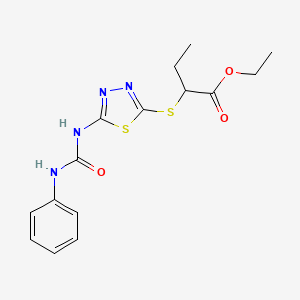
3-(3-Fluorophenyl)-1-phenylpropan-1-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluorophenyl compounds are commonly used in organic synthesis . They are typically colorless to light yellow or light beige crystalline substances . They are soluble in organic solvents and insoluble in water .
Synthesis Analysis
Protodeboronation of pinacol boronic esters is a common method used in the synthesis of fluorophenyl compounds . This process involves a radical approach and is paired with a Matteson–CH2–homologation .Molecular Structure Analysis
The molecular structure of these compounds can be analyzed using various methods such as X-ray diffraction and Density Functional Theory (DFT) . The structure of these compounds typically consists of a phenethylamine core that includes a phenyl ring, ethyl chain, a terminal amino (NH2) group, and a methyl substitution at Rα .Chemical Reactions Analysis
Fluorophenyl compounds are often used as reactants in organic synthesis . They can undergo various chemical reactions, including protodeboronation .Physical And Chemical Properties Analysis
These compounds typically have a low melting point and are moderately lipophilic . They also have a weak basicity and are relatively small molecules, which makes them good candidates for transdermal infusion .Applications De Recherche Scientifique
Fluorescence Enhancement in Histochemical Reactions
One study focused on how hydrochloric acid catalyzes the formation of fluorophores in histochemical reactions involving formaldehyde and phenylethylamines. This process significantly enhances the fluorescence yield of compounds like 3-methoxy-4-hydroxyphenylethylamine, demonstrating the compound's utility in distinguishing between structurally related compounds based on their reactivity in condensation reactions (Björklund & Stenevi, 1970).
Novel Synthesis Methods
Another area of research involves the novel synthesis of 3-fluoro-1-aminoadamantane, isolated as the hydrochloride, through a convenient and rapid three-step reaction sequence. This synthesis pathway highlights the chemical versatility and the potential for creating derivatives with varied biological activities (Anderson, Burks, & Harruna, 1988).
Role in Organic Light-Emitting Diodes (OLEDs)
The compound has also been explored in the context of organic electronics, specifically in the development of new host materials for phosphorescent OLEDs. A study described the design and synthesis of a bipolar phenanthroimidazole derivative that exhibits high efficiency and low efficiency roll-off at high brightness, suggesting potential applications in electronic displays and lighting (Liu et al., 2016).
Pharmacokinetics and Metabolism
Research into the pharmacokinetics and metabolism of designer stimulants has included 3-fluorophenmetrazine (3-FPM), a compound related to 3-(3-Fluorophenyl)-1-phenylpropan-1-amine hydrochloride. Studies have developed methods for detecting 3-FPM in biological samples, providing foundational knowledge for understanding its pharmacological profile and potential risks (Grumann et al., 2019).
Photodehalogenation Studies
Additionally, the photodehalogenation of phenyl halides, including those related to 3-(3-Fluorophenyl)-1-phenylpropan-1-amine hydrochloride, has been investigated. This research provides insights into the generation of phenyl cations and benzyne intermediates, potentially contributing to the development of new synthetic methodologies in organic chemistry (Protti et al., 2012).
Mécanisme D'action
Target of Action
Compounds like “3-(3-Fluorophenyl)-1-phenylpropan-1-amine;hydrochloride” often target neurotransmitter systems in the brain, particularly the dopamine and norepinephrine systems .
Mode of Action
These compounds typically work by increasing the levels of certain neurotransmitters in the brain. They can inhibit the reuptake of these neurotransmitters, leading to increased concentrations in the synaptic cleft .
Biochemical Pathways
The affected pathways usually involve the synthesis, release, and reuptake of neurotransmitters like dopamine and norepinephrine. The downstream effects can include changes in mood, cognition, and behavior .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of such compounds can vary. They are often well-absorbed orally and distribute throughout the body. Metabolism typically occurs in the liver, and excretion is usually through the kidneys .
Result of Action
The molecular and cellular effects can include increased neuronal activity and changes in gene expression. At the behavioral level, effects can range from increased alertness and energy to changes in mood .
Action Environment
Environmental factors such as the presence of other substances, the user’s health status, and genetic factors can influence the compound’s action, efficacy, and stability .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Based on its structural similarity to other compounds, it can be hypothesized that it may interact with various enzymes and proteins . The nature of these interactions could be diverse, ranging from binding to enzymatic modulation.
Cellular Effects
Similar compounds have been shown to influence cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of EN300-7353615 in animal models .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is possible that it interacts with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It is possible that it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
3-(3-fluorophenyl)-1-phenylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN.ClH/c16-14-8-4-5-12(11-14)9-10-15(17)13-6-2-1-3-7-13;/h1-8,11,15H,9-10,17H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKXMULXFUACEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCC2=CC(=CC=C2)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethylphenyl)-2-(2-methyl-4-oxothieno[3,2-c]pyridin-5(4H)-yl)acetamide](/img/structure/B2577394.png)
![3-chlorobenzyl 4-ethyl-5-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2577395.png)

![[4-(trifluoromethyl)phenyl]methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2577399.png)


![3-(2,4-Difluorophenyl)-1-azabicyclo[2.2.2]oct-2-ene](/img/structure/B2577404.png)
![4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-2-(4-ethylphenyl)phthalazin-1(2H)-one](/img/structure/B2577405.png)
![2-({2-[(4-Chlorophenyl)thio]ethyl}amino)ethanol hydrochloride](/img/no-structure.png)

![N-(naphthalen-1-yl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2577410.png)


![2-[2-({2-[(4-chlorophenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2577415.png)